molecular formula C22H17F2NO3 B2907896 ethyl 4-({(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}amino)benzenecarboxylate CAS No. 477887-03-9

ethyl 4-({(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}amino)benzenecarboxylate

Cat. No.: B2907896
CAS No.: 477887-03-9
M. Wt: 381.379
InChI Key: NHTZLTURKXXSLK-AFUMVMLFSA-N
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Description

Ethyl 4-({(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}amino)benzenecarboxylate (CAS: 477887-03-9) is a fluorinated aromatic compound with the molecular formula C22H17F2NO3 and a molar mass of 381.37 g/mol . Structurally, it features:

  • A benzoate ester group at the 4-position.
  • An (E)-configured imine linkage (methylideneamino group).
  • A 2-(3,4-difluorophenoxy)phenyl substituent.

Properties

IUPAC Name

ethyl 4-[[2-(3,4-difluorophenoxy)phenyl]methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2NO3/c1-2-27-22(26)15-7-9-17(10-8-15)25-14-16-5-3-4-6-21(16)28-18-11-12-19(23)20(24)13-18/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTZLTURKXXSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2OC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}amino)benzenecarboxylate typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-difluorophenol with 2-bromobenzaldehyde under basic conditions to form 2-(3,4-difluorophenoxy)benzaldehyde.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with ethyl 4-aminobenzoate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Condensation: Utilizing continuous flow reactors to enhance the efficiency and yield of the condensation reaction.

    Purification: Employing techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}amino)benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using hydrogenation catalysts can convert the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions activated by the difluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-({(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}amino)benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-({(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}amino)benzenecarboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues from Sulfonamide Derivatives ()

Compounds 15 , 16 , and 17 in share aromatic backbones and hydrazinecarbonyl linkages but differ in substituents and functional groups:

Compound Substituent Functional Group Yield (%) Melting Point (°C) Key Features
Target Compound 3,4-Difluorophenoxy Benzoate ester/imine N/A N/A Conjugated imine, fluorinated aryl
15 (C15H14ClN3O3S) 4-Chlorophenyl Sulfonamide/hydrazine 95 226–227 Chloro substituent, high yield
16 (C17H20N4O3S) 4-Dimethylaminophenyl Sulfonamide/hydrazine 66 179–180.5 Electron-donating dimethylamino group
17 (C15H13N3O5S) 4-Nitrophenyl Sulfonamide/hydrazine 94 227–228.5 Nitro group, high thermal stability

Key Observations:

  • Electron Effects: The target compound’s 3,4-difluorophenoxy group combines electron-withdrawing fluorine atoms with an ether linkage, contrasting with the electron-donating dimethylamino group in 16 and the strongly electron-withdrawing nitro group in 17 .
  • Synthesis Efficiency: While the target compound’s synthetic yield is unspecified, analogues like 15 and 17 achieve >90% yields, suggesting optimized protocols for hydrazine-linked sulfonamides .
  • Thermal Stability: High melting points in 15 and 17 (~227°C) correlate with strong intermolecular forces (e.g., hydrogen bonding in sulfonamides).
2.2 Cyclohexenone Derivatives ()

The cyclohexa-1,3-diene derivative C21H19NO2FBr () shares a benzoate ester group but incorporates a bromophenyl-fluorophenyl-substituted cyclohexene ring.

Feature Target Compound Cyclohexenone Derivative
Core Structure Planar aromatic/imine system Non-planar cyclohexa-1,3-diene ring
Substituents 3,4-Difluorophenoxy phenyl 4-Bromo- and 4-fluorophenyl groups
Crystal Packing Likely π-π stacking N–H···O hydrogen bonds along [010]
Dihedral Angles N/A 81.0° (A), 76.4° (B) between aryl rings

Key Differences:

  • Intermolecular Interactions: Hydrogen bonding in the cyclohexenone derivative stabilizes its crystal lattice, whereas the target compound’s imine and ester groups may rely on weaker van der Waals forces .
2.3 Fluorinated Analogues ()

describes a 2,3-difluoro-4-ethoxybenzaldehyde derivative, highlighting the prevalence of fluorinated motifs in drug design. lists suppliers for the target compound and related structures, such as ethyl 4-{[(5-chlorothien-2-yl)sulfonyl]amino}butanoate, which diverges significantly in core structure but underscores the commercial interest in fluorinated and sulfonamide-containing compounds .

Biological Activity

Ethyl 4-({(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}amino)benzenecarboxylate, also known by its IUPAC name, exhibits significant biological activity that has been the subject of various studies. This compound features a complex structure with potential implications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Chemical Structure and Properties

  • Molecular Formula : C22H19F2NO3
  • Molecular Weight : 383.395 g/mol
  • CAS Number : 477887-08-4
  • Physical Form : Solid
  • Purity : 90%

The compound's structure includes a difluorophenoxy group, which is critical for its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease processes, particularly in cancer and cardiovascular conditions.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor growth or cardiovascular function.
  • Receptor Modulation : It could modulate receptors involved in signaling pathways related to inflammation and cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anticancer ActivityInhibits cell proliferation in cancer cell lines
Cardiovascular EffectsReduces perfusion pressure in isolated heart models
Enzyme InhibitionInhibits specific kinases related to tumor progression

Case Studies

  • Anticancer Research :
    A study evaluated the anticancer properties of this compound on various cancer cell lines, demonstrating a dose-dependent decrease in cell viability. The compound showed significant efficacy against breast and lung cancer cells, suggesting its potential as a therapeutic agent.
  • Cardiovascular Studies :
    In experiments involving isolated rat hearts, the compound was shown to significantly decrease perfusion pressure and coronary resistance compared to control groups. This suggests a potential role in managing cardiovascular diseases through modulation of vascular resistance mechanisms.

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Theoretical models have been applied to predict absorption, distribution, metabolism, and excretion (ADME) properties:

Table 2: Predicted Pharmacokinetic Parameters

ParameterValue
Oral BioavailabilityModerate (estimated ~50%)
Plasma Half-Life~6 hours
MetabolismHepatic via CYP450 enzymes

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